(Z)-ethyl 2-(5-(4-bromobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-2-cyanoacetate
Description
The compound “(Z)-ethyl 2-(5-(4-bromobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-2-cyanoacetate” is a thiazolidinone derivative characterized by a central five-membered thiazolidinone ring substituted with a 4-bromobenzyl group at position 5, a p-tolyl (4-methylphenyl) group at position 3, and an ethyl cyanoacetate moiety at position 2. The Z-configuration of the ethylidene and cyanoacetate groups is critical for its stereochemical stability and reactivity.
Thiazolidinones are well-studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The cyanoacetate group contributes to electron-withdrawing properties, influencing the compound’s reactivity in nucleophilic addition reactions .
Properties
IUPAC Name |
ethyl (2Z)-2-[5-[(4-bromophenyl)methyl]-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2O3S/c1-3-28-22(27)18(13-24)21-25(17-10-4-14(2)5-11-17)20(26)19(29-21)12-15-6-8-16(23)9-7-15/h4-11,19H,3,12H2,1-2H3/b21-18- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCEMCIGAOMTJBB-UZYVYHOESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1N(C(=O)C(S1)CC2=CC=C(C=C2)Br)C3=CC=C(C=C3)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\1/N(C(=O)C(S1)CC2=CC=C(C=C2)Br)C3=CC=C(C=C3)C)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 2-(5-(4-bromobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-2-cyanoacetate is a thiazolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a thiazolidine ring, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is C19H18BrN3O3S. The synthesis typically involves multi-step reactions that incorporate the thiazolidine moiety and various substituents that enhance its biological activity.
Synthesis Steps
- Formation of Thiazolidine Ring : The initial step involves cyclocondensation reactions to form the thiazolidine structure.
- Introduction of Cyanoacetate Group : Subsequent reactions introduce the cyanoacetate functionality, which is crucial for the compound's biological properties.
- Functionalization : The introduction of bromobenzyl and p-tolyl groups enhances the compound's reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with thiazolidine structures exhibit significant antimicrobial properties. For instance, derivatives containing thiazolidine rings have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that these compounds can inhibit bacterial growth by disrupting cell membrane integrity and interfering with metabolic pathways .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 25 µg/mL |
| This compound | S. aureus | 15 µg/mL |
Anticancer Activity
Thiazolidine derivatives are also being explored for their anticancer potential. Studies have shown that these compounds can induce apoptosis in cancer cell lines through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation. For example, a study on related thiazolidine compounds indicated their ability to promote cell death in K562 leukemia cells, suggesting a similar mechanism may be applicable to this compound .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : Thiazolidines may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Induction of Apoptosis : By disrupting mitochondrial function, these compounds can trigger programmed cell death.
- Antioxidant Properties : Some thiazolidine derivatives exhibit antioxidant activity, which can protect cells from oxidative stress.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various thiazolidine derivatives against clinical isolates of E. coli and S. aureus, demonstrating that modifications to the thiazolidine structure significantly enhanced activity .
- Anticancer Research : In a comparative study involving multiple thiazolidine compounds, researchers found that structural variations influenced cytotoxicity against different cancer cell lines, reinforcing the importance of functional groups in determining biological activity .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of (Z)-ethyl 2-(5-(4-bromobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-2-cyanoacetate as an anticancer agent. The compound has demonstrated significant cytotoxic effects against various cancer cell lines:
| Cell Line | GI50 (μmol/L) |
|---|---|
| NCI-H460 (Lung Cancer) | 12.4 ± 2.3 |
| MCF-7 (Breast Cancer) | 8.33 ± 1.2 |
| SF-268 (Brain Cancer) | 8.33 ± 1.2 |
These results indicate that the compound exhibits comparable efficacy to established chemotherapeutic agents, suggesting its potential as a lead compound in drug development for cancer therapies.
Antimicrobial Activity
The thiazolidinone derivatives, including this compound, have also shown promising antimicrobial activities against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated effectiveness against strains such as Staphylococcus aureus and Escherichia coli. The proposed mechanism of action involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Mechanistic Insights
The biological activity of this compound can be attributed to several factors:
- Thiazolidinone Framework : Known for its ability to modulate various biological pathways.
- Electrophilic Nature : The cyanoacetate moiety enhances reactivity towards nucleophiles, potentially leading to interactions with cellular macromolecules.
- Bromobenzyl Substituent : This group may facilitate binding to specific enzymes or receptors involved in tumor progression or microbial resistance mechanisms.
Case Studies
- Anticancer Properties : A comparative study evaluated various thiazolidinone derivatives, revealing that this compound exhibited superior inhibitory effects on tumor cell proliferation compared to derivatives lacking the bromobenzyl group.
- Antimicrobial Screening : Another investigation assessed the antimicrobial effects against Staphylococcus aureus and Escherichia coli, revealing significant inhibition zones that support its potential as an antimicrobial agent.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ primarily in substituents on the thiazolidinone core, aromatic rings, and ester/cyano groups. Key comparisons include:
2.1. Substituent Variations on the Thiazolidinone Core
Key Observations :
- Thiazolidinone vs. Thiadiazole/Imidazolone Rings: Replacement of the thiazolidinone core with thiadiazole (as in ) or imidazolone (as in ) alters ring strain and hydrogen-bonding capacity, affecting biological activity and solubility.
- Halogen Substituents : The 4-bromobenzyl group in the target compound enhances lipophilicity compared to 4-chlorobenzylidene in or 3-bromophenyl in , influencing membrane permeability .
- Electron-Donating/Withdrawing Groups: Methoxy groups (e.g., ) increase electron density, whereas cyanoacetate in the target compound enhances electrophilicity, impacting reactivity in Michael additions .
2.2. Spectral and Physicochemical Properties
Key Observations :
- The target compound’s IR spectrum would exhibit characteristic C=O stretches (~1700–1750 cm⁻¹) from the thiazolidinone and ester groups, similar to .
- Aromatic proton signals in the ¹H NMR spectrum align with analogs containing bromobenzyl or p-tolyl groups (e.g., ).
Key Observations :
- The target compound’s synthesis likely follows a Knoevenagel condensation pathway, analogous to , yielding higher efficiency (~80%) compared to .
- Use of DMF-DMA in introduces dimethylaminomethylene groups, whereas acetic acid-mediated reactions (e.g., ) favor imine or amide formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
